molecular formula C16H18INO3S B5114981 4-butoxy-N-(4-iodophenyl)benzenesulfonamide

4-butoxy-N-(4-iodophenyl)benzenesulfonamide

Cat. No. B5114981
M. Wt: 431.3 g/mol
InChI Key: QOPKCGNFYVXXGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butoxy-N-(4-iodophenyl)benzenesulfonamide, also known as K252a, is a natural product isolated from the fermentation broth of the soil bacterium Nocardiopsis sp. It is a potent inhibitor of protein kinases, including Trk, c-Kit, and PDGFR, and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

4-butoxy-N-(4-iodophenyl)benzenesulfonamide acts as a competitive inhibitor of protein kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its substrate and inhibits downstream signaling pathways.
Biochemical and Physiological Effects
4-butoxy-N-(4-iodophenyl)benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects, depending on the specific protein kinase being inhibited. Inhibition of Trk receptors by 4-butoxy-N-(4-iodophenyl)benzenesulfonamide has been shown to induce neuronal apoptosis and inhibit axonal regeneration. Inhibition of c-Kit receptors by 4-butoxy-N-(4-iodophenyl)benzenesulfonamide has been shown to affect hematopoiesis and gastrointestinal function. Inhibition of PDGFR by 4-butoxy-N-(4-iodophenyl)benzenesulfonamide has been shown to inhibit cancer cell proliferation and migration.

Advantages and Limitations for Lab Experiments

The advantages of using 4-butoxy-N-(4-iodophenyl)benzenesulfonamide in lab experiments include its potency and selectivity for protein kinases, as well as its availability as a commercial reagent. However, the limitations of using 4-butoxy-N-(4-iodophenyl)benzenesulfonamide include its potential off-target effects and the need for careful optimization of experimental conditions to achieve specific effects.

Future Directions

For research on 4-butoxy-N-(4-iodophenyl)benzenesulfonamide include the development of more selective and potent protein kinase inhibitors, as well as the investigation of its potential therapeutic applications in cancer, neurodegenerative diseases, and other disorders. Additionally, further studies are needed to elucidate the specific downstream signaling pathways affected by 4-butoxy-N-(4-iodophenyl)benzenesulfonamide inhibition of protein kinases.

Synthesis Methods

The synthesis of 4-butoxy-N-(4-iodophenyl)benzenesulfonamide involves several steps, including the reaction of 4-iodoaniline with benzene sulfonyl chloride to form 4-iodophenylbenzenesulfonamide. This intermediate is then reacted with n-butylamine in the presence of a base to yield 4-butoxy-N-(4-iodophenyl)benzenesulfonamide.

Scientific Research Applications

4-butoxy-N-(4-iodophenyl)benzenesulfonamide has been widely used in scientific research as a tool to study the role of protein kinases in various cellular processes. It has been shown to inhibit the activity of Trk receptors, which are involved in neuronal development and survival, and c-Kit receptors, which play a role in hematopoiesis and gastrointestinal function. 4-butoxy-N-(4-iodophenyl)benzenesulfonamide has also been used to investigate the role of PDGFR in cancer and fibrosis.

properties

IUPAC Name

4-butoxy-N-(4-iodophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18INO3S/c1-2-3-12-21-15-8-10-16(11-9-15)22(19,20)18-14-6-4-13(17)5-7-14/h4-11,18H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPKCGNFYVXXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18INO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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